molecular formula C18H16N2O5 B5847856 N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B5847856
M. Wt: 340.3 g/mol
InChI Key: CRZZDYUQBXYHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, commonly known as DIDA, is a synthetic compound that has been used in scientific research for various purposes. DIDA is a potent inhibitor of human carbonic anhydrase II (CA II) and has been studied for its potential application in the treatment of diseases such as glaucoma, epilepsy, and cancer.

Mechanism of Action

DIDA is a potent inhibitor of human carbonic anhydrase II (CA II). Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body. Inhibition of CA II by DIDA leads to a decrease in the production of aqueous humor in the eye, which results in a reduction in intraocular pressure. In addition, inhibition of CA II has been shown to have anti-epileptic and anti-cancer effects.
Biochemical and Physiological Effects:
DIDA has been shown to have several biochemical and physiological effects. Inhibition of CA II by DIDA leads to a decrease in the production of aqueous humor in the eye, which results in a reduction in intraocular pressure. In addition, inhibition of CA II has been shown to have anti-epileptic and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using DIDA in lab experiments is its potency as an inhibitor of CA II. This makes it a useful tool for studying the role of CA II in various physiological processes. However, one limitation of using DIDA is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DIDA. One area of focus is the development of more potent and selective inhibitors of CA II. In addition, research is needed to determine the efficacy of DIDA in the treatment of glaucoma, epilepsy, and cancer in humans. Finally, further studies are needed to determine the long-term effects of DIDA on the body.

Synthesis Methods

The synthesis of DIDA involves the reaction of 3,5-dimethoxyaniline with phthalic anhydride to form 3,5-dimethoxyphthalimide. This intermediate is then reacted with ethyl chloroacetate to form the final product, DIDA.

Scientific Research Applications

DIDA has been extensively studied for its potential application in the treatment of glaucoma. Glaucoma is a disease that causes damage to the optic nerve and can result in vision loss. DIDA has been shown to reduce intraocular pressure, which is a major risk factor for glaucoma. In addition, DIDA has been studied for its potential application in the treatment of epilepsy and cancer.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-24-12-7-11(8-13(9-12)25-2)19-16(21)10-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZZDYUQBXYHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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